N-cyclohexyl-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-methylacetamide
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Overview
Description
N-cyclohexyl-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-methylacetamide is a complex organic compound that features a purine derivative as its core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-methylacetamide typically involves multiple steps. One common approach is to start with the purine derivative, which is then modified through a series of reactions to introduce the cyclohexyl and methylacetamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-cyclohexyl-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-methylacetamide involves its interaction with specific molecular targets. The purine derivative core can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral drug with a similar purine structure.
Ganciclovir: Another antiviral compound with structural similarities.
6-Mercaptopurine: A purine analog used in cancer treatment.
Uniqueness
N-cyclohexyl-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl and methylacetamide groups differentiate it from other purine derivatives, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C16H23N5O2S |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(9-ethyl-6-oxo-1H-purin-8-yl)sulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C16H23N5O2S/c1-3-21-14-13(15(23)18-10-17-14)19-16(21)24-9-12(22)20(2)11-7-5-4-6-8-11/h10-11H,3-9H2,1-2H3,(H,17,18,23) |
InChI Key |
RONOSKSJIKMFEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)NC=N2)N=C1SCC(=O)N(C)C3CCCCC3 |
Origin of Product |
United States |
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